

Scalable Synthesis Routes for CAS 1394953-79-7

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Compound of Interest

Compound Name:	5-Chloro-2-fluoro-4-methoxyphenol
CAS No.:	1394953-79-7
Cat. No.:	B3237819

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Executive Summary

The synthesis of **5-Chloro-2-fluoro-4-methoxyphenol** presents a classic challenge in aromatic regiochemistry: installing a chlorine atom and a hydroxyl group onto a fluoro-methoxy benzene core with precise positional control.^[1] While medicinal chemistry routes often rely on expensive boronic acid couplings or low-yielding phenol protections, this guide presents a Process Chemistry Route optimized for scalability, cost-efficiency, and safety.^{[1][2]}

The recommended route utilizes 2,4-Difluoronitrobenzene as a commodity starting material.^[1] The sequence leverages the predictable directing effects of the nitro group to control nucleophilic aromatic substitution (S_NAr) and subsequent electrophilic chlorination, avoiding the formation of difficult-to-separate regioisomers.^[1]

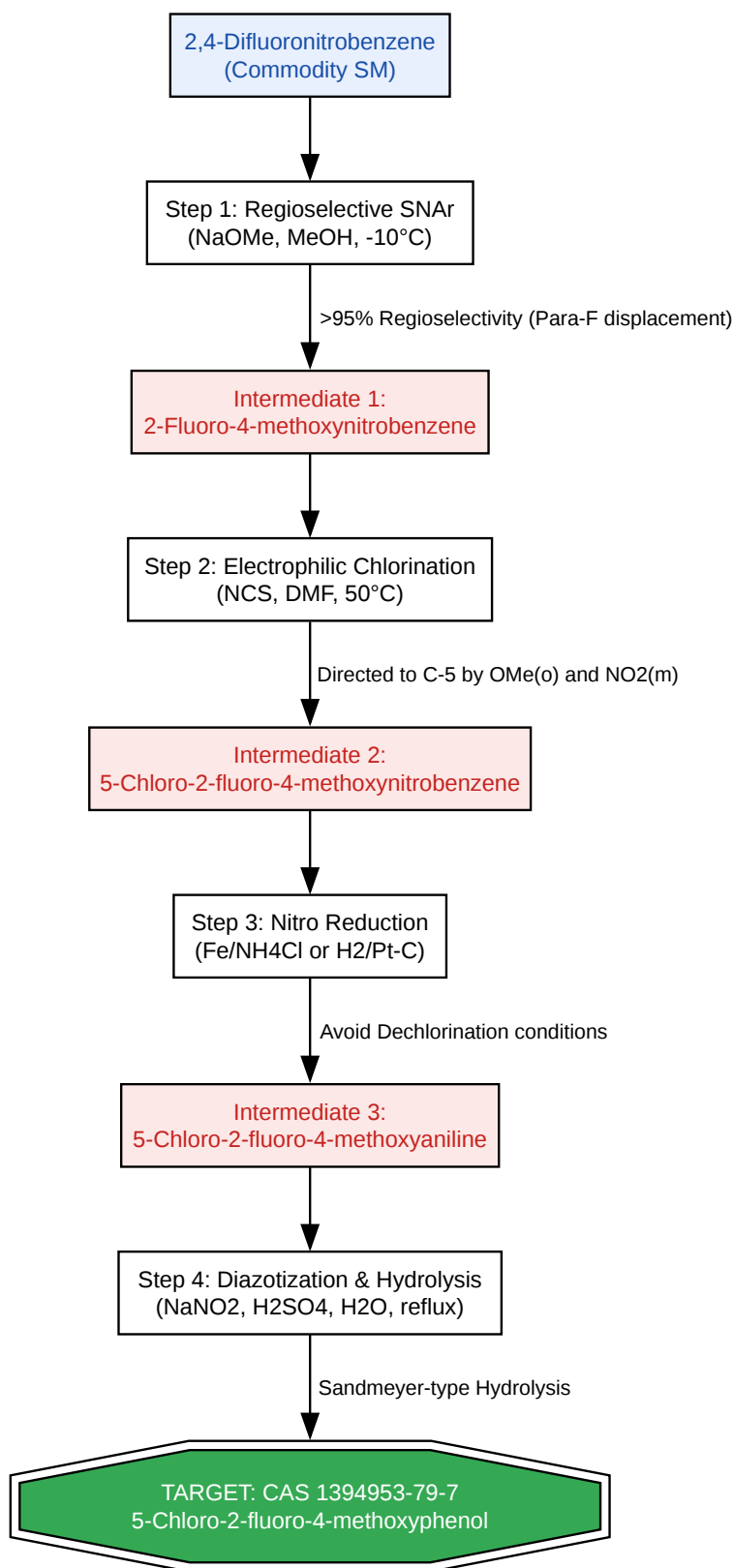
Retrosynthetic Analysis & Strategy

The target molecule is a tetra-substituted benzene. The relative positioning of the substituents (1-OH, 2-F, 4-OMe, 5-Cl) dictates the assembly order.^{[1][2]}

Strategic Logic:

- The Phenol Handle: The hydroxyl group is best installed late-stage via diazotization/hydrolysis of an aniline. This avoids the need for phenol protecting groups during the harsh chlorination step.
- The Chlorine Installation: Chlorinating a phenol is risky due to over-chlorination and ortho/para mixtures. Chlorinating a nitro-anisole intermediate is superior because the methoxy and nitro groups cooperatively direct the chlorine to the desired C-5 position.^[1]
- The Methoxy/Fluoro Core: Starting with 2,4-Difluoronitrobenzene allows for a highly regioselective S_NAr. The fluorine para to the nitro group is significantly more labile than the ortho fluorine, ensuring exclusive formation of the 4-methoxy-2-fluoro core.^[1]

Synthesis Scheme (Graphviz)^[1]^[2]



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Caption: Four-step scalable synthesis route designed for high regioselectivity and yield.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4-methoxynitrobenzene

Principle: Nucleophilic Aromatic Substitution (S_NAr).[1] The nitro group activates the ring. The fluorine at the para position (C4) is displaced preferentially over the ortho fluorine (C2) due to steric accessibility and electronic resonance stabilization of the Meisenheimer complex.

- Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Sodium Methoxide (1.05 eq, 25% in MeOH), Methanol (5 vol).
- Protocol:
 - Charge 2,4-difluoronitrobenzene and Methanol into a reactor. Cool to -10°C.[1]
 - Add Sodium Methoxide solution dropwise, maintaining internal temperature < 0°C to prevent bis-substitution.
 - Stir at 0°C for 2 hours. Monitor by HPLC (Target: < 0.5% starting material).
 - Quench: Add water (10 vol) and stir. The product will precipitate.
 - Isolation: Filter the yellow solid, wash with water, and dry under vacuum at 45°C.
- Critical Parameter: Temperature control is vital. Exotherms can lead to displacement of the ortho-fluorine (impurity: 4-fluoro-2-methoxynitrobenzene).[1]

Step 2: Synthesis of 5-Chloro-2-fluoro-4-methoxynitrobenzene

Principle: Electrophilic Aromatic Substitution (EAS).[1] The methoxy group is a strong ortho/para director. The nitro group is a meta director. The fluorine is a weak ortho/para director.

- Directing Logic:
 - OMe (C4): Directs to C3 and C5.

- NO₂ (C1): Directs to C3 and C5.
- F (C2): Directs to C5 (para).
- Result: All directing effects converge on C5. C3 is sterically crowded (between F and OMe).
- Reagents: 2-Fluoro-4-methoxynitrobenzene (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), DMF (3 vol) or Acetonitrile.[1][2]
- Protocol:
 - Dissolve the nitro intermediate in DMF.
 - Add NCS portion-wise at Room Temperature.
 - Heat to 50-60°C for 4-6 hours.
 - Workup: Pour into ice water. The product precipitates as a pale solid.
 - Recrystallize from Ethanol/Water if purity is <98%.

Step 3: Reduction to 5-Chloro-2-fluoro-4-methoxyaniline

Principle: Selective reduction of the nitro group without de-halogenating the aryl chloride.[1]

- Reagents: Iron powder (3.0 eq), Ammonium Chloride (3.0 eq), Ethanol/Water (4:1).[2]
- Protocol:
 - Suspend the nitro compound in EtOH/Water.
 - Add Fe powder and NH₄Cl.
 - Heat to reflux (approx. 75°C) for 2-3 hours.
 - Filtration: Filter hot through Celite to remove iron oxides.
 - Isolation: Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, and dry.[2]

- Note: Avoid catalytic hydrogenation (H₂/Pd-C) unless using a sulfided catalyst (e.g., Pt/C-S), as standard Pd/C will strip the chlorine atom.[2]

Step 4: Hydrolysis to 5-Chloro-2-fluoro-4-methoxyphenol

Principle: Diazotization of the aniline followed by thermal hydrolysis of the diazonium salt.[1]

- Reagents: Sulfuric Acid (30%), Sodium Nitrite (1.1 eq), Water, Copper(I) Oxide (catalytic, optional).[1][2]
- Protocol:
 - Dissolve the aniline in 30% H₂SO₄. Cool to 0-5°C.
 - Add aqueous NaNO₂ dropwise. Stir 30 min to form the diazonium salt.
 - Hydrolysis: Transfer the cold diazonium solution slowly into a separate reactor containing boiling water (100°C) containing dilute H₂SO₄.
 - Evolution: Nitrogen gas will evolve. Stir at reflux for 30-60 mins.
 - Extraction: Cool and extract with DCM or 2-MeTHF.
 - Purification: Column chromatography (Hexane/EtOAc) or recrystallization may be required to remove azo-coupling byproducts.

Process Parameters & Yields

Step	Reaction Type	Key Reagents	Typical Yield	Critical Process Parameter (CPP)
1	SNAr	NaOMe, MeOH	90-95%	Temp < 0°C to avoid bis-methoxy impurity.
2	Chlorination	NCS, DMF	85-90%	Temp 50-60°C; higher temps cause di-chlorination.
3	Reduction	Fe, NH4Cl	88-92%	Avoid Pd/H2 to prevent dechlorination.
4	Hydrolysis	NaNO2, H2SO4	65-75%	Control addition rate to boiling acid to minimize azo tars.[1]

Analytical Controls (Quality by Design) Identification[2][3][4][5]

- ¹H NMR (400 MHz, DMSO-d6):
 - Phenol OH: Broad singlet ~9.5-10.0 ppm.[1]
 - Aromatic H (C3): Doublet (coupling with F-2), ~6.9 ppm.[1]
 - Aromatic H (C6): Doublet (coupling with F-2), ~7.2 ppm.[1]
 - Methoxy: Singlet, 3.8 ppm.

- Note: The absence of meta-coupling indicates the correct 2,5-substitution pattern relative to the protons (i.e., protons are para to each other? No, protons are at 3 and 6.^[2] They are para to each other. Thus, they appear as two doublets with no mutual coupling, only F-coupling).^{[1][2]}

Impurity Profile

- Des-Chloro Analog: From over-reduction in Step 3. Monitor by LCMS (Mass -34).
- Regioisomer (6-Chloro): From incorrect direction in Step 2. Distinguishable by NMR (coupling constants of aromatic protons will differ).
- Azo-dimers: Colored impurities from Step 4. Remove via silica plug.

References

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 - Vogel's Textbook of Practical Organic Chemistry, 5th Ed, Section 6.^[2]
- Chemical Identity Verification
 - CAS Common Chemistry, "**5-Chloro-2-fluoro-4-methoxyphenol**".^[1] ^{[1][2]}

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